4-Bromo-6-chloro-1,3-benzothiazol-2-amine
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Overview
Description
4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound with the molecular formula C7H4BrClN2S. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzene ring fused to a thiazole ring, with bromine and chlorine substituents at the 4 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine can be achieved through various methods. One common approach involves the reaction of 4-bromoaniline with potassium thiocyanate and liquid bromine in acetonitrile, catalyzed by nano-BF3/SiO2 . This method is efficient and yields high purity products under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which can have different biological and chemical properties .
Scientific Research Applications
4-Bromo-6-chloro-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-trifluoromethoxy-1,3-benzothiazol-2-amine: This compound has a trifluoromethoxy group instead of chlorine, which can alter its chemical and biological properties.
2-Amino-6-bromobenzothiazole: Lacks the chlorine substituent, which can affect its reactivity and applications.
Uniqueness
4-Bromo-6-chloro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-6-chloro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXODMAJTODLKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392438 |
Source
|
Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38338-20-4 |
Source
|
Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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